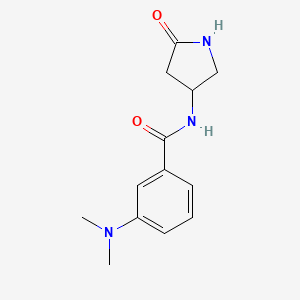

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide

Description

3-(Dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a dimethylamino group at the 3-position of the benzoyl ring and a 5-oxopyrrolidin-3-ylamine substituent. The pyrrolidinone moiety introduces a hydrogen-bond-accepting lactam group, while the dimethylamino group enhances solubility due to its basicity.

Properties

IUPAC Name |

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-16(2)11-5-3-4-9(6-11)13(18)15-10-7-12(17)14-8-10/h3-6,10H,7-8H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAALNWAGUDIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Coupling Method

The most widely documented synthesis of 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide involves the reaction of 3-(dimethylamino)benzoyl chloride hydrochloride with 3-amino-pyrrolidin-2-one in the presence of a base. This method, adapted from similar benzamide syntheses, proceeds as follows:

Reaction Protocol

-

Materials :

-

3-(Dimethylamino)benzoyl chloride hydrochloride (1.0 equiv)

-

3-Amino-pyrrolidin-2-one (1.1 equiv)

-

Triethylamine (2.5 equiv)

-

Anhydrous dichloromethane (solvent)

-

-

Procedure :

-

Dissolve 3-amino-pyrrolidin-2-one and triethylamine in dichloromethane under nitrogen.

-

Add 3-(dimethylamino)benzoyl chloride hydrochloride dropwise at 0°C.

-

Stir the mixture at ambient temperature for 18 hours.

-

Filter the precipitated product and wash with cold dichloromethane.

-

Recrystallize from ethanol to obtain pure this compound.

-

Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C (initial), ambient (reaction) |

| Reaction Time | 18 hours |

| Base | Triethylamine |

| Purification | Filtration, recrystallization (ethanol) |

Alternative Coupling Strategies

While the acyl chloride method dominates literature, alternative approaches may include:

-

Carbodiimide-Mediated Coupling : Using 3-(dimethylamino)benzoic acid with coupling agents like EDCl/HOBt. However, this method is less efficient due to the need for in-situ activation of the carboxylic acid.

-

Solid-Phase Synthesis : For high-throughput applications, though industrial adoption remains limited.

Reaction Optimization

Solvent and Base Selection

-

Solvent : Dichloromethane is preferred for its ability to dissolve both the acyl chloride and amine while facilitating precipitate formation. Alternatives like THF or DMF may require additional purification steps.

-

Base : Triethylamine effectively neutralizes HCl generated during the reaction. Substitutes like pyridine or DMAP show comparable efficacy but increase cost.

Temperature and Stoichiometry

-

Temperature : Prolonged reactions at ambient temperature ensure complete conversion without side products.

-

Stoichiometry : A slight excess of amine (1.1 equiv) drives the reaction to completion, minimizing unreacted acyl chloride.

Characterization and Analytical Data

Spectroscopic Analysis

-

1H NMR (400 MHz, DMSO-d6) :

-

δ 2.94 (s, 6H, N(CH3)2),

-

δ 3.20–3.50 (m, 4H, pyrrolidinone CH2),

-

δ 7.50–8.10 (m, 4H, aromatic H),

-

δ 8.75 (s, 1H, NH).

-

-

IR (cm⁻¹) :

-

1650 (C=O, amide),

-

2800–3000 (C-H, dimethylamino).

-

-

Mass Spectrometry :

-

m/z: 290.1 [M+H]+ (calculated for C14H18N3O2).

-

Purity and Yield

-

HPLC Purity : >99% after recrystallization.

-

Melting Point : 215–218°C (decomposition).

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Reactors : Improve mixing and heat transfer, reducing reaction time to <6 hours.

-

In-Line Filtration : Automates product isolation, enhancing throughput.

Cost Efficiency

-

Recycling Solvents : Dichloromethane recovery via distillation reduces waste.

-

Catalyst-Free Synthesis : The absence of expensive catalysts aligns with green chemistry principles.

Challenges and Mitigation

Hygroscopicity of Acyl Chloride

-

Solution : Use anhydrous conditions and inert atmosphere (N2/Ar).

Byproduct Formation

-

Mitigation : Strict stoichiometric control and excess base to neutralize HCl.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogenating agents like N-bromosuccinimide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidinone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide and related benzamide derivatives:

Pharmacological and Physicochemical Properties

- Solubility: The dimethylamino group in the target compound and ’s hydrochloride derivative enhances water solubility compared to purely aromatic analogs (e.g., ’s fluorinated benzamides) .

- Binding Interactions: The pyrrolidinone lactam in the target compound offers hydrogen-bonding capability, similar to the thiazolidinedione in but with distinct stereoelectronic effects. Thiazolidinediones are established PPARγ agonists, whereas pyrrolidinones may target proteases or kinases .

- Metabolic Stability : Fluorinated derivatives () likely exhibit greater metabolic stability due to fluorine’s electronegativity, whereas hydroxyl-containing compounds () may undergo faster oxidation .

Contradictions and Limitations

- Activity vs. Structure: While ’s thiazolidinedione derivatives have well-defined antidiabetic activity, the target compound’s pyrrolidinone group lacks direct evidence for similar efficacy, highlighting the need for targeted assays.

- Solubility vs. Bioavailability : ’s hydrochloride salt improves solubility but may reduce membrane permeability compared to neutral analogs .

Biological Activity

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features:

- Dimethylamino Group : Enhances solubility and may facilitate interactions with biological targets.

- Pyrrolidinone Moiety : Contributes to the compound's binding affinity through hydrophobic interactions.

- Benzamide Framework : Provides a versatile platform for further modifications.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical pathways and offering therapeutic effects in neurological disorders.

- Hydrogen Bonding and Electrostatic Interactions : The dimethylamino group allows for critical interactions that enhance binding to target proteins.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- In vitro Studies : Demonstrated cytotoxic effects against breast cancer and leukemia cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Neuroactive Potential

Given its ability to interact with neurotransmitter systems, there is potential for this compound to be explored in the context of neurodegenerative diseases.

Research Findings

A summary of key findings from recent studies includes:

Case Studies

- Case Study on Anticancer Activity : In a controlled study involving multiple cancer cell lines, the compound showed IC50 values ranging from 10 to 20 µM, indicating potent activity against tumor growth compared to standard chemotherapeutics .

- Case Study on Neuroactivity : A study assessed the effects of the compound on neuronal cultures, revealing an increase in synaptic plasticity markers, suggesting a role in enhancing cognitive functions .

Q & A

Q. What are the recommended synthetic routes for 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 5-oxopyrrolidin-3-yl core, followed by coupling with the benzamide moiety. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the dimethylamino-substituted benzoic acid to the 5-oxopyrrolidin-3-amine intermediate .

- Reaction optimization : Adjust temperature (0–5°C for sensitive intermediates) and pH to minimize side reactions. Catalysts like piperidine may enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, the dimethylamino group (-N(CH₃)₂) should show a singlet at ~2.2–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 289.1684 for C₁₄H₂₀N₂O₂) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to test inhibitory activity against CDKs or other kinases, given the compound’s similarity to CDK inhibitors like THZ1 .

- Antibacterial screening : Perform broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Assess viability in cancer cell lines (e.g., MTT assay) to establish preliminary therapeutic indices .

Advanced Research Questions

Q. How can contradictory data in solubility and stability studies be resolved?

- Methodological Answer : Contradictions often arise from solvent choice or storage conditions. To address this:

- Solubility profiling : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with co-solvents like cyclodextrins if precipitation occurs .

- Stability analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Lyophilization may enhance long-term storage .

- Data normalization : Report solubility as mg/mL ± SD across triplicate experiments under controlled conditions .

Q. What computational methods are effective in predicting the binding affinity of this compound with target enzymes?

- Methodological Answer : Combine molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., CDK7). Focus on hydrogen bonds with catalytic lysine residues .

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Calculate binding free energy (MM-PBSA) for quantitative affinity estimates .

- QSAR modeling : Develop models using descriptors like logP and polar surface area to predict activity across analogs .

Q. What strategies can be employed to modify the compound's structure to enhance bioavailability while maintaining activity?

- Methodological Answer : Structural optimization strategies include:

- Bioisosteric replacement : Substitute the 5-oxopyrrolidin-3-yl group with a piperazine ring to improve solubility without altering hydrogen-bonding capacity .

- Prodrug design : Introduce ester linkages (e.g., acetyl or PEG-ylated groups) to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.